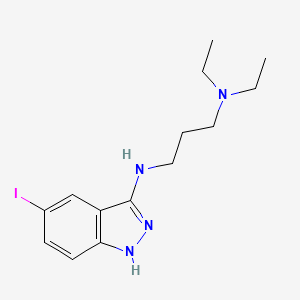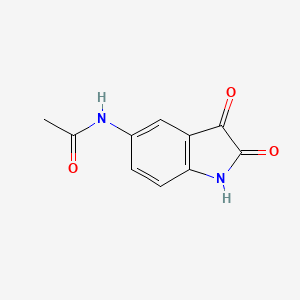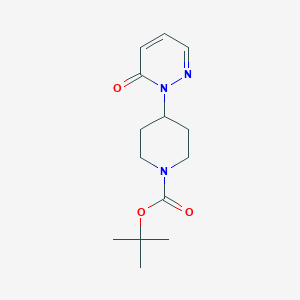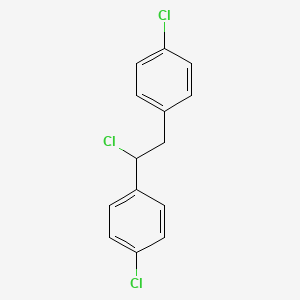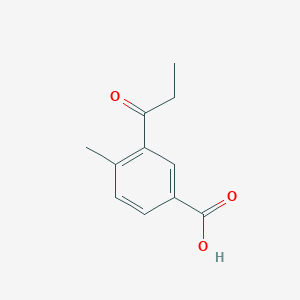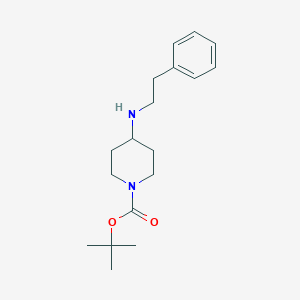
tert-butyl 4-(2-phenylethylamino)piperidine-1-carboxylate
描述
tert-Butyl 4-(2-phenylethylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structure features a piperidine ring substituted with a tert-butyl group and a phenylethylamino group, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-phenylethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-(2-phenylethylamino)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry: tert-Butyl 4-(2-phenylethylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine-based compounds and biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. It is investigated for its analgesic and anesthetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins.
作用机制
The mechanism of action of tert-butyl 4-(2-phenylethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to analgesic and anesthetic effects, making it a potential candidate for pain management and anesthesia.
相似化合物的比较
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is similar in structure but lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate have different substituents on the piperidine ring, leading to variations in their chemical properties and potential applications.
The unique structure of tert-butyl 4-(2-phenylethylamino)piperidine-1-carboxylate, with its phenylethylamino group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-phenylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-10-16(11-14-20)19-12-9-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3 |
InChI 键 |
ISAOPESOFRJTFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol](/img/structure/B8585005.png)
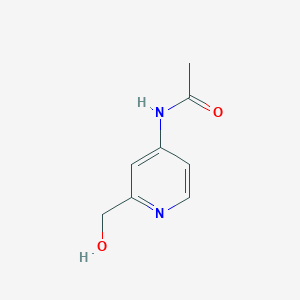
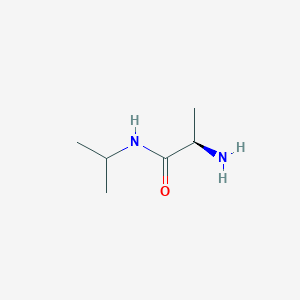
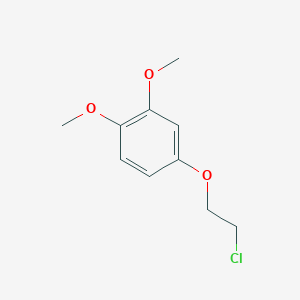
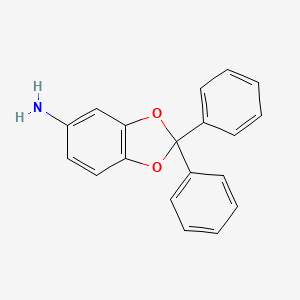
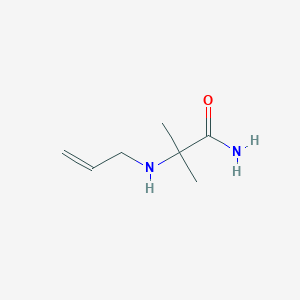
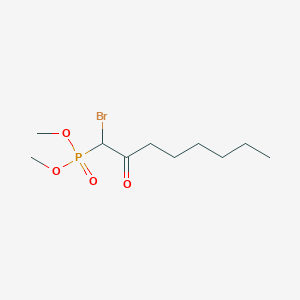
![3,4-Dimethoxy-5-{3-[(prop-2-en-1-yl)oxy]propyl}benzoic acid](/img/structure/B8585035.png)
![Methyl [ethoxy(4-phenylbutyl)phosphoryl]acetate](/img/structure/B8585040.png)
